molecular formula C22H17N3O4S B5586328 9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile CAS No. 4594-55-2

9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile

Cat. No. B5586328
CAS RN: 4594-55-2
M. Wt: 419.5 g/mol
InChI Key: HSYQDFBBIQXQIR-UHFFFAOYSA-N
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Description

The compound "9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile" is a part of the azaspirodecane family, known for their potential in forming biologically active compounds. These compounds have been synthesized from commercially available reagents and have shown promise in various chemical and biological applications (Ogurtsov & Rakitin, 2020).

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step chemical processes, utilizing reactions such as the Ritter reaction or Claisen rearrangement to introduce or modify functional groups. The synthesis process can be optimized to improve yields and purity, employing various catalysts and reaction conditions (Rozhkova et al., 2013; Huynh, Nguyen, & Nishino, 2017).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using techniques such as NMR, X-ray diffraction, and mass spectrometry. These analyses provide detailed insights into the compound's stereochemistry, bonding patterns, and functional group arrangements, critical for understanding its reactivity and interaction with biological targets (Ding & Zhao, 2010).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, showcasing its versatility in organic synthesis. Its reactivity patterns are influenced by the presence of multiple functional groups, allowing it to undergo reactions such as nucleophilic substitution, addition reactions, and cyclization processes. These reactions are pivotal for further derivatization or integration into more complex molecules (Mane et al., 2020).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystallinity, are influenced by the compound's molecular structure. These properties are crucial for determining the compound's suitability for various applications, affecting its stability, storage, and handling requirements (Parvez, Yadav, & Senthil, 2001).

Chemical Properties Analysis

The chemical properties of "9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile" are characterized by its reactivity towards various chemical agents, stability under different conditions, and potential for chemical transformations. These properties are essential for its application in synthetic chemistry and pharmaceutical research, providing a foundation for the development of new therapeutic agents (Kuroyan, Pogosyan, & Grigoryan, 1991).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Without more information, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

7-oxo-9-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c23-10-15-19(27)25-20(16(11-24)22(15)7-3-4-8-22)30-12-17(26)14-9-13-5-1-2-6-18(13)29-21(14)28/h1-2,5-6,9,15H,3-4,7-8,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYQDFBBIQXQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)NC(=C2C#N)SCC(=O)C3=CC4=CC=CC=C4OC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349707
Record name 9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4594-55-2
Record name 9-Oxo-7-{[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]sulfanyl}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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